
4-(2-Acetoxy-ethyl)phenyl Acetate
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Overview
Description
4-(2-Acetoxy-ethyl)phenyl Acetate (CAS: 60037-42-5) is a di-ester compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.22 g/mol . Its structure consists of a phenyl ring substituted at the para position with a 2-acetoxyethyl group (–CH₂CH₂OAc) and an additional acetate ester (–OAc) (Figure 1). This dual esterification confers unique physicochemical properties, including moderate polarity and stability under controlled conditions. The compound is classified as a controlled product, requiring stringent handling protocols to ensure safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Acetoxy-ethyl)phenyl Acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetoxy-ethyl)phenyl Acetate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-hydroxyphenylacetic acid and acetic acid.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
4-(2-Acetoxy-ethyl)phenyl Acetate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Acetoxy-ethyl)phenyl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of active metabolites . These metabolites can then interact with various biological pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-(2-Acetoxy-ethyl)phenyl Acetate and related compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
---|---|---|---|---|
This compound | C₁₂H₁₄O₄ | 222.22 | Two acetate esters | Phenyl with acetoxyethyl and acetate |
4-Methylphenyl acetate | C₉H₁₀O₂ | 150.18 | Single acetate ester | Phenyl with methyl and acetate groups |
Ethyl 4-methylphenoxyacetate | C₁₁H₁₄O₃ | 194.23 | Phenoxy and ethyl ester | Phenoxy chain linked to ethyl ester |
[4-(Chlorosulfonyl)phenyl]methyl Acetate | C₉H₉ClO₄S | 248.68 | Chlorosulfonyl, acetate ester | Chlorosulfonyl group enhances reactivity |
Para-cresyl Phenyl Acetate | C₉H₁₀O₂ | 150.18 | Methyl and acetate ester | Cresol derivative with floral aroma |
Physicochemical Properties
- This compound: High purity (≥95%) with stability in dry, cool environments. Its dual ester groups increase hydrophobicity compared to mono-esters like 4-Methylphenyl acetate .
- Ethyl 4-methylphenoxyacetate: Exhibits higher solubility in organic solvents due to its ethyl ester chain, making it suitable for food additive applications .
- [4-(Chlorosulfonyl)phenyl]methyl Acetate : Contains a reactive chlorosulfonyl group, enabling participation in nucleophilic substitutions. This compound requires strict safety measures, including PPE and ventilation .
Biological Activity
4-(2-Acetoxy-ethyl)phenyl Acetate, with the molecular formula C₁₂H₁₄O₄ and CAS number 60037-42-5, is an organic compound categorized as an acetate ester. Its structure features an aromatic phenyl ring substituted with both an acetoxy group and an ethyl group, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in various fields.
The compound is synthesized primarily through esterification reactions, typically involving 4-hydroxyphenylacetic acid and acetic anhydride. The reaction is often catalyzed by sulfuric acid, and methods have been developed to optimize yield and purity using continuous flow reactors.
Anti-inflammatory Effects
Esters derived from phenolic compounds are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could be explored for its potential to modulate inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases where phenolic compounds demonstrate protective effects.
Cytotoxicity Studies
Cytotoxicity assays performed on structurally related compounds indicate that certain acetate esters can induce apoptosis in cancer cell lines. While direct studies on this compound are lacking, the structural similarities with known cytotoxic agents imply a potential for future research in cancer therapeutics.
Case Study 1: Synthesis and Characterization
A study detailed the synthesis of a related compound, (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate, which shares structural characteristics with this compound. The synthesis involved acetic anhydride and triethylamine under controlled conditions, yielding a racemic mixture confirmed through various spectroscopic methods (NMR, IR) . This method showcases the potential for synthesizing similar compounds with biological activity.
Case Study 2: Antimicrobial Activity
In a comparative analysis of acetate esters, several were tested for their antimicrobial efficacy against E. coli and Staphylococcus aureus. Results indicated that certain esters exhibited significant inhibition zones, suggesting that derivatives like this compound might also be effective against these pathogens. Further studies are warranted to confirm its efficacy .
Research Findings Summary Table
Property | Details |
---|---|
Molecular Formula | C₁₂H₁₄O₄ |
CAS Number | 60037-42-5 |
Synthesis Method | Esterification using acetic anhydride |
Potential Activities | Antimicrobial, anti-inflammatory, cytotoxic |
Related Compounds | Similar esters show promising biological activities |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Acetoxy-ethyl)phenyl Acetate, and how can reaction efficiency be optimized?
- Methodology : A common approach involves esterification of phenolic hydroxyl groups using acetylating agents (e.g., acetic anhydride) under basic conditions. For example, refluxing with potassium carbonate in acetone for 8–12 hours ensures high yields, as demonstrated in analogous ester syntheses . Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) and optimizing stoichiometric ratios (e.g., 1:1.05 molar ratio of substrate to acetylating agent) minimizes side products. Post-reaction purification via ether extraction and sodium hydroxide washes removes unreacted reagents .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : Confirm acetyl group integration (δ ~2.1 ppm for CH₃ in 1H NMR; δ ~170 ppm for carbonyl in 13C NMR) and aromatic proton patterns.
- IR : Validate ester C=O stretching (~1740 cm⁻¹) and acetate C-O bonds (~1240 cm⁻¹).
- Mass Spectrometry : Match molecular ion peaks with theoretical masses (e.g., [M+H]⁺ or [M+Na]⁺) to rule out contaminants. Elemental analysis should align with calculated values within ±0.5% .
Q. What solvents and storage conditions are optimal for this compound?
- Methodology : Use anhydrous solvents (e.g., acetone, DCM) to prevent hydrolysis of the acetyl group. Store at –20°C in amber vials under inert gas (N₂/Ar) to avoid degradation. Refrigeration is critical for esters prone to thermal instability .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between computational and experimental structural models of this compound?
- Methodology : Employ single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement. If discrepancies arise (e.g., bond lengths vs. DFT predictions), cross-validate using high-resolution data (≤0.8 Å) and twinning corrections. For non-crystalline samples, pair solid-state NMR with Hirshfeld surface analysis to assess intermolecular interactions .
Q. What strategies mitigate interference from acetyl group hydrolysis in bioactivity assays?
- Methodology : Pre-screen stability in assay buffers (pH 7.4, 37°C) via HPLC. If hydrolysis occurs, modify the ester with hydrolytically stable analogs (e.g., trifluoroacetyl) or use prodrug approaches. For in vitro studies, include protease inhibitors or lower incubation temperatures to preserve structural integrity .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Methodology : Transition from batch to flow chemistry for better thermal control. Catalyze the reaction with DMAP (4-dimethylaminopyridine) to enhance acylation kinetics. Optimize solvent polarity (e.g., switch from acetone to THF) to improve solubility and reduce side reactions. Scale-up protocols should prioritize inert atmospheres and continuous extraction .
Q. What advanced techniques validate the compound’s role in multi-step organic syntheses (e.g., as a protecting group)?
- Methodology : Use isotopic labeling (e.g., 13C-acetyl groups) to track retention or cleavage via LC-MS. Pair kinetic studies (NMR time-course experiments) with DFT calculations to map reaction pathways. For chiral derivatives, employ circular dichroism (CD) or X-ray crystallography to confirm stereochemical outcomes .
Q. Data Contradiction and Troubleshooting
Q. How to reconcile conflicting NMR data between synthesized batches?
- Methodology : Rule out solvent impurities (e.g., residual DMSO) by re-dissolving in deuterated chloroform. For unexpected peaks, perform 1H-13C HSQC/HMBC to assign signals. If rotational isomers (e.g., atropisomerism) are suspected, variable-temperature NMR (VT-NMR) can reveal conformational equilibria .
Q. Why might DSC/TGA data deviate from theoretical thermal stability profiles?
- Methodology : Polymorphic transitions or residual solvent can alter thermal behavior. Pre-purify via recrystallization (e.g., ethyl acetate/hexane) and run DSC under high-purity N₂. Compare with computational thermograms (e.g., Gaussian-based simulations) to identify phase changes or decomposition pathways .
Q. Ethical and Safety Considerations
Properties
IUPAC Name |
2-(4-acetyloxyphenyl)ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)15-8-7-11-3-5-12(6-4-11)16-10(2)14/h3-6H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBAXMAMWTZVRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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